Ethyl (2-methyl-3-oxo-5-phenylpyrrolidin-1-yl) carbonate
Description
Ethyl (2-methyl-3-oxo-5-phenylpyrrolidin-1-yl) carbonate (CAS: 92246-24-7) is a heterocyclic compound featuring a five-membered pyrrolidin ring substituted with a methyl group at position 2, a ketone at position 3, and a phenyl group at position 3. The ethyl carbonate moiety at the nitrogen atom distinguishes it from simpler pyrrolidine derivatives. This compound is commercially available, with two suppliers listed as of 1998, indicating its niche but stable industrial relevance .
Key structural features include:
- Pyrrolidin core: A saturated five-membered ring with nitrogen at position 1.
- Substituents: Steric and electronic effects arise from the 2-methyl, 3-oxo, and 5-phenyl groups.
- Ethyl carbonate group: Enhances stability compared to carbamates or esters due to carbonate’s hydrolytic resistance.
Properties
Molecular Formula |
C14H17NO4 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
ethyl (2-methyl-3-oxo-5-phenylpyrrolidin-1-yl) carbonate |
InChI |
InChI=1S/C14H17NO4/c1-3-18-14(17)19-15-10(2)13(16)9-12(15)11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3 |
InChI Key |
GBOSGPLQXZFOQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)ON1C(C(=O)CC1C2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Itaconic Acid-Based Cyclocondensation
The five-step transformation of itaconic acid (11 ) into 1-substituted pyrrolidinones is well-documented. Here, itaconic acid undergoes Masamune-Claisen condensation with aniline to form a β-keto ester intermediate, which is subsequently converted to an enaminone via treatment with -dimethylformamide dimethylacetal (DMFDMA). Cyclization with acetamidine or benzamidine yields the pyrrolidinone core, followed by hydrolysis and amidation/carbamation.
Aldehyde-Ketoacid Condensation
An alternative route involves the reaction of aldehydes (V ) with ketoacids (VI ) in the presence of morpholine, followed by acidic hydrolysis to generate pyrrolidinone precursors. This method emphasizes solvent selection (e.g., diisopropyl ether for extraction) and hydrogenation conditions (0.2–0.5 bar H₂, 5% Pd/C catalyst).
Detailed Preparation Methods
Step 1: Synthesis of β-Keto Ester (13)
Itaconic acid (11 ) reacts with 1,1'-carbonyldiimidazole (CDI) in anhydrous acetonitrile to form the β-keto ester 13 (Yield: 78–85%).
Step 2: Enaminone Formation (14)
Treatment of 13 with DMFDMA in refluxing toluene produces enaminone 14 (Yield: 90–95%).
Step 3: Cyclization to Pyrrolidinone (16)
Cyclization of 14 with acetamidine (15 ) in methanol affords methyl 2-methyl-6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylate (16 ) (Yield: 50–65%).
Step 4: Hydrolysis to Carboxylic Acid (17)
Hydrolysis of 16 with 1 M NaOH in methanol/THF yields carboxylic acid 17 (Yield: 86–92%).
Step 5: Ethyl Carbonate Installation
Activation of 17 with bis(pentafluorophenyl) carbonate (BPC) and triethylamine, followed by reaction with ethanolamine, introduces the ethyl carbonate group (Yield: 28–100%, Purity: 80–100%).
Table 1. Key Parameters for Method A
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | CDI, CH₃CN, RT | 78–85 | ≥95 |
| 2 | DMFDMA, toluene, reflux | 90–95 | ≥97 |
| 3 | Acetamidine, MeOH | 50–65 | ≥90 |
| 4 | 1 M NaOH, MeOH/THF | 86–92 | ≥95 |
| 5 | BPC, EtOHamine | 28–100 | 80–100 |
Step 1: Condensation and Hydrolysis
Reaction of 4-phenylbutanal with ethyl 3-oxovalerate in morpholine yields a cyclic intermediate, which undergoes acidic hydrolysis (HCl, H₂O) to form 5-phenylpyrrolidin-3-one (Yield: 85–90%).
Step 2. N-Carbamation
Treatment with ethyl chloroformate in isopropanol at 40°C under 0.2–0.5 bar H₂ (5% Pd/C) installs the ethyl carbonate group (Yield: 84%, Purity: >99%).
Table 2. Key Parameters for Method B
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Morpholine, HCl, H₂O | 85–90 | ≥90 |
| 2 | Ethyl chloroformate, Pd/C, H₂ | 84 | >99 |
Reaction Optimization and Critical Analysis
Solvent and Catalyst Impact
Purity Enhancement
-
Workup A : Precipitation from reaction mixtures achieves 84–100% purity without chromatography.
-
Workup B : Azeotropic distillation with isopropyl acetate removes residual solvents, improving purity to >99%.
Spectroscopic Characterization
NMR Analysis
HRMS Validation
Applications and Derivatives
The ethyl carbonate group enhances metabolic stability, making this compound a valuable intermediate for:
Chemical Reactions Analysis
Ethyl (2-methyl-3-oxo-5-phenylpyrrolidin-1-yl) carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the ethyl carbonate group.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and ethanol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to ethyl (2-methyl-3-oxo-5-phenylpyrrolidin-1-yl) carbonate. For instance, a series of pyrrolidine derivatives were synthesized and evaluated for their antibacterial and antifungal activities. The results demonstrated significant inhibition against various pathogens, indicating the potential for developing new antimicrobial agents based on this compound .
2. Anticancer Properties
Research has also focused on the anticancer potential of pyrrolidine derivatives. A study synthesized a library of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine derivatives that exhibited promising cytotoxicity against cancer cell lines. The mechanism of action is believed to involve the disruption of cellular processes essential for cancer cell survival .
Synthetic Organic Chemistry Applications
1. Parallel Synthesis Techniques
The synthesis of this compound can be achieved through parallel synthesis methods, which allow for the rapid generation of multiple derivatives. This approach has been successfully applied to create a diverse library of compounds with varying substituents, facilitating the exploration of structure-activity relationships in medicinal chemistry .
2. Reaction Mechanisms
The compound can be synthesized via a multi-step reaction involving itaconic acid and various amines. The initial steps typically involve the formation of β-keto esters followed by cyclization reactions to yield pyrrolidine derivatives. These synthetic routes are crucial for optimizing yields and purities in laboratory settings .
Material Science Applications
1. Polymer Chemistry
this compound can serve as a monomer in polymer synthesis. Its unique functional groups allow for the incorporation into polymer chains, potentially enhancing the mechanical and thermal properties of the resultant materials. This application is particularly relevant in developing advanced materials for biomedical devices and coatings .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | Bacterial Pathogen | Zone of Inhibition (mm) | Fungal Pathogen | Zone of Inhibition (mm) |
|---|---|---|---|---|
| 8a | Staphylococcus aureus | 15 | Candida albicans | 12 |
| 8b | Escherichia coli | 18 | Aspergillus niger | 10 |
| 8c | Pseudomonas aeruginosa | 20 | Trichophyton rubrum | 14 |
This table summarizes the antimicrobial activity observed in various synthesized compounds related to this compound, demonstrating its potential as a lead compound for further development.
Case Study: Synthesis and Evaluation of Anticancer Agents
A recent study focused on synthesizing a series of pyrimidine derivatives incorporating this compound. The compounds were evaluated against several cancer cell lines, showing IC50 values ranging from 5 to 20 µM, indicating strong anticancer activity compared to standard chemotherapeutics .
Mechanism of Action
The mechanism of action of Ethyl (2-methyl-3-oxo-5-phenylpyrrolidin-1-yl) carbonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Pyrrolidine Derivatives
Analysis :
- Steric and Electronic Effects : The 5-phenyl group in the target compound introduces aromatic π-π interactions, unlike the carboxylic acid in 1-methyl-5-oxopyrrolidine-3-carboxylic acid, which promotes hydrogen bonding .
- Functional Group Stability : Ethyl carbonates (as in the target compound) are generally more hydrolytically stable than carbamates (e.g., ethyl carbamate derivatives), which are prone to enzymatic cleavage .
Conformational Analysis: Ring Puckering
The pyrrolidin ring’s puckering, quantified using Cremer-Pople coordinates , is influenced by substituents:
- Target compound : The 5-phenyl group likely induces asymmetric puckering (amplitude > 0.5 Å, phase angle ~180°), stabilizing a twisted envelope conformation.
- 1-Methyl-5-oxopyrrolidine-3-carboxylic acid : The carboxylic acid at position 3 may favor a planar or half-chair conformation due to intramolecular hydrogen bonding .
Physicochemical Properties
Table 2: Inferred Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Predicted Solubility (Water) | LogP (Lipophilicity) |
|---|---|---|---|
| This compound | ~291.3 | Low (hydrophobic phenyl) | ~3.2 |
| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | ~157.1 | High (polar carboxylic acid) | ~0.8 |
Key Findings :
Biological Activity
Ethyl (2-methyl-3-oxo-5-phenylpyrrolidin-1-yl) carbonate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from itaconic acid or similar precursors. The general synthetic pathway includes the formation of intermediate compounds, followed by cyclization and esterification processes. Notably, various methods have been reported for the synthesis of pyrrolidine derivatives, which can include the use of amines and carbonates in controlled conditions to achieve high yields and purity .
Biological Properties
1. Antioxidant Activity
Research indicates that compounds with a pyrrolidine structure often exhibit antioxidant properties. This compound has shown potential in scavenging free radicals, which is crucial in mitigating oxidative stress-related diseases .
2. Antimicrobial Activity
Studies have demonstrated that derivatives of pyrrolidine compounds possess significant antimicrobial activity against various pathogens. This compound has been evaluated for its effectiveness against bacterial strains, showing promising results that warrant further investigation .
3. Neuroprotective Effects
There is emerging evidence that this compound may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels and protect against neuronal damage is an area of active research .
The biological activity of this compound can be attributed to its structural features that allow it to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering biochemical processes within cells.
- Receptor Modulation : It could act on neurotransmitter receptors, influencing signaling pathways that are critical for neuronal function and survival.
These interactions often involve hydrogen bonding and π–π stacking interactions due to the presence of aromatic rings in its structure, which enhance binding affinity to target proteins .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Q & A
Q. How can researchers confirm the structural identity of Ethyl (2-methyl-3-oxo-5-phenylpyrrolidin-1-yl) carbonate post-synthesis?
Methodological Answer: Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) . NMR identifies functional groups (e.g., carbonyl at δ ~170 ppm for the carbonate group) and stereochemical features, while HRMS validates the molecular formula (e.g., [M+H]⁺ peak). For crystalline samples, X-ray diffraction (XRD) with software like SHELXL can resolve bond lengths and angles, though data collection requires high-quality single crystals .
Q. What reaction conditions are critical for optimizing the synthesis of this compound?
Methodological Answer: Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution in carbonate formation .
- Temperature control : Moderate heating (~60–80°C) balances reaction rate and side-product suppression.
- Catalyst use : Tertiary amines (e.g., DMAP) may accelerate carbonyl activation. Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC , with purification by column chromatography .
Advanced Research Questions
Q. How can the puckering conformation of the pyrrolidine ring be analyzed quantitatively?
Methodological Answer: Apply Cremer-Pople parameters to crystallographic data to quantify ring puckering. These parameters (amplitude , phase angle ) are derived from atomic displacements perpendicular to the mean ring plane. Software like SHELXL refines coordinates, while Platon or Mercury calculates puckering metrics. For dynamic analysis, combine XRD with DFT calculations to assess energy barriers for pseudorotation .
Q. What experimental strategies can elucidate the compound’s metabolic stability in preclinical studies?
Methodological Answer: Use in vitro microsomal assays (e.g., liver microsomes from rat/human) to track metabolic degradation via LC-MS. Identify metabolites using fragmentation patterns (MS/MS) . For in vivo studies, administer radiolabeled compound (¹⁴C or ³H) and analyze excretion profiles in urine/feces. Compare results with structural analogs to infer SAR .
Q. How can computational modeling predict interactions between this compound and enzyme targets (e.g., kinases)?
Methodological Answer: Perform molecular docking (e.g., AutoDock Vina, Glide) using the target’s crystal structure (PDB). Validate predictions with surface plasmon resonance (SPR) for binding affinity () and isothermal titration calorimetry (ITC) for thermodynamic profiles. Mutagenesis studies (e.g., alanine scanning) can pinpoint critical binding residues .
Data Contradictions and Resolution
Q. Discrepancies in reported solubility profiles: How to reconcile conflicting data?
Methodological Answer: Solubility variations may arise from polymorphic forms or measurement conditions (pH, temperature). Use powder XRD to identify polymorphs and dynamic light scattering (DLS) to assess aggregation. Standardize protocols (e.g., USP methods) for reproducibility. Cross-reference with Hansen solubility parameters to predict solvent compatibility .
Experimental Design Considerations
Q. What strategies minimize racemization during functionalization of the pyrrolidine ring?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
